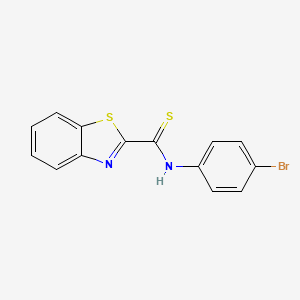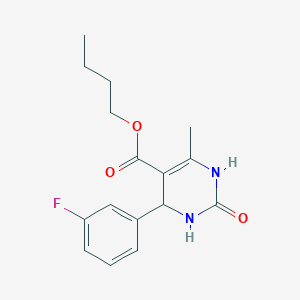![molecular formula C13H10N2O2S B2554195 2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 343375-00-8](/img/structure/B2554195.png)
2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds to "2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile" has been explored in the context of developing inhibitors for Src kinase activity. In one study, the synthesis of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles was reported, where the substituents on the C-2 phenyl and C-7 phenylamino groups were modified to establish structure-activity relationships. It was found that derivatives with various aminomethyl and aminoethyl substituents on the para position of the C-2 phenyl group retained activity, while direct attachment of an amino group led to decreased activity. Notably, replacing the C-2 phenyl group with a 3,5-substituted thiophene improved Src inhibitory activity, indicating that the thiophene moiety plays a crucial role in the activity of these compounds .
Molecular Structure Analysis
The molecular structure of these compounds significantly influences their biological activity. For instance, the presence of a 2,4-dichloro-5-methoxyphenylamino group at C-7 provided superior inhibition of Src enzymatic activity. This suggests that specific structural features are critical for the interaction with the kinase and its subsequent inhibition. The study implies that the electronic and steric properties of the substituents can modulate the activity of the compounds, which is a key consideration in the design of new inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it can be inferred that the synthesis likely involves steps such as aromatic substitution, condensation, and possibly cyclization reactions to form the thieno[3,2-b]pyridine core. The specific reactions used to introduce various substituents would be critical in determining the final activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectral analysis, fluorescence emission, and absorption measurements in various solvents. These studies are essential to understand the photophysical and solvatochromic properties of the compounds. For example, the dipole moment changes in the ground and excited states of the derivatives were investigated, and the effect of solvent polarity on the spectral behavior of the molecules was examined using Lippert–Mataga plots. The position of the Stokes shifts was found to depend on specific solute-solvent interactions, which are crucial in the electronic excitation of the molecules. Additionally, a relationship between fluorescence quantum efficiencies and calculated HOMO and LUMO energies by DFT calculations was examined, along with electrochemical properties using cyclic voltammetry .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel Schiff bases derived from thiophene-carbonitrile compounds have been synthesized and evaluated for their antimicrobial activities. These compounds, including close derivatives of the specified compound, showed excellent antimicrobial activity against various pathogens, indicating their potential as leads for developing new antimicrobial agents (Puthran et al., 2019).
Structural Analysis and Electrochemical Properties
Structural analysis through X-ray crystallography has been conducted on related thiophene-carbonitrile derivatives. These studies provide detailed insights into the molecular structure, facilitating a deeper understanding of their reactivity and interaction with biological targets. For instance, compounds structurally similar to the specified compound have been analyzed to understand their crystal packing and hydrogen bond interactions (Ganapathy et al., 2015).
Thiophene-based imine compounds, including derivatives of the specified compound, have been investigated for their electrochemical and photophysical properties. These studies are crucial for the development of materials with potential applications in electronic devices and sensors (Yildiz et al., 2017).
Corrosion Inhibition
- Computational studies on quinoline derivatives structurally related to thiophene-carbonitrile compounds have explored their corrosion inhibition properties. Such research is significant for identifying new materials that can protect metals from corrosion, with applications in various industries, including construction and manufacturing (Erdoğan et al., 2017).
Biological Activities
- Derivatives of thiophene-carbonitrile have been assessed for their antifungal activities, showcasing the compound's potential as a basis for developing antifungal agents. This research is indicative of the compound's application in pharmaceuticals, particularly in addressing fungal infections (Scotti et al., 2012).
Safety And Hazards
Future Directions
The compound and its metal complexes have been studied for their β-glucuronidase enzyme inhibition properties. The metal complexes were found to be more active than the parent ligand and even the standard drug. This suggests that zinc-based metallodrugs could be developed for the treatment of diseases associated with the β-glucuronidase enzyme .
properties
IUPAC Name |
2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-12-6-9(2-3-11(12)16)8-15-13-10(7-14)4-5-18-13/h2-6,8,16H,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOPCUDUZQBMH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C=CS2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(C=CS2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)





![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)



![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)
![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)